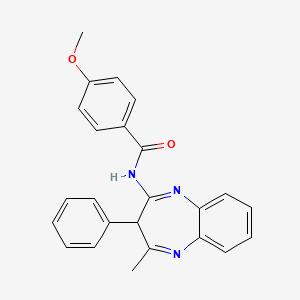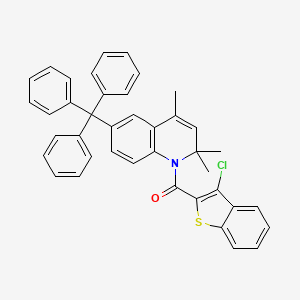
(3-chloro-1-benzothiophen-2-yl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a benzothiophene ring substituted with a chlorine atom and a quinoline moiety, which is further modified with trityl and trimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLORO-1-BENZOTHIOPHEN-2-YL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps, including the formation of the benzothiophene core, chlorination, and subsequent coupling with the quinoline derivative. Common synthetic routes include:
Formation of Benzothiophene Core: This can be achieved through electrophilic cyclization reactions or coupling reactions.
Coupling with Quinoline Derivative: The final step involves coupling the chlorinated benzothiophene with the quinoline derivative under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-CHLORO-1-BENZOTHIOPHEN-2-YL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE is unique due to its specific structural features, such as the combination of a chlorinated benzothiophene ring with a trityl-substituted quinoline moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C40H32ClNOS |
|---|---|
Molecular Weight |
610.2 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(2,2,4-trimethyl-6-tritylquinolin-1-yl)methanone |
InChI |
InChI=1S/C40H32ClNOS/c1-27-26-39(2,3)42(38(43)37-36(41)32-21-13-14-22-35(32)44-37)34-24-23-31(25-33(27)34)40(28-15-7-4-8-16-28,29-17-9-5-10-18-29)30-19-11-6-12-20-30/h4-26H,1-3H3 |
InChI Key |
SVWSGGLPKLEGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=C(C7=CC=CC=C7S6)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,5-dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B11039053.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11039065.png)
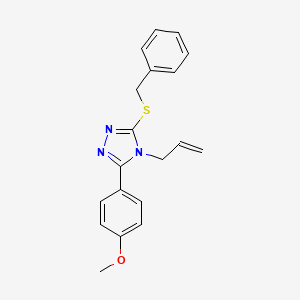
![1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea](/img/structure/B11039071.png)
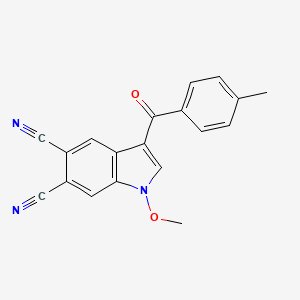
![Methyl 2-[1-isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11039089.png)
![4-(2-chlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11039093.png)
![2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid](/img/structure/B11039097.png)
![N-(4-fluorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11039102.png)
![4-bromo-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11039109.png)
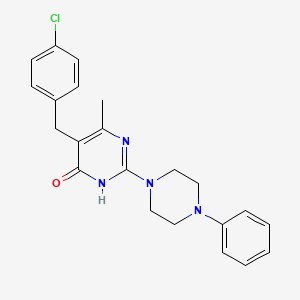
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{2-[(2-methoxyethyl)sulfanyl]phenyl}methanone](/img/structure/B11039116.png)

